Exatecan Exatecan Exatecan is a pyranoindolizinoquinoline.
Exatecan has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer, among others.
Brand Name: Vulcanchem
CAS No.: 171335-80-1
VCID: VC0003481
InChI: InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
Molecular Formula: C24H22FN3O4
Molecular Weight: 435.4 g/mol

Exatecan

CAS No.: 171335-80-1

Cat. No.: VC0003481

Molecular Formula: C24H22FN3O4

Molecular Weight: 435.4 g/mol

* For research use only. Not for human or veterinary use.

Exatecan - 171335-80-1

CAS No. 171335-80-1
Molecular Formula C24H22FN3O4
Molecular Weight 435.4 g/mol
IUPAC Name (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
Standard InChI InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1
Standard InChI Key ZVYVPGLRVWUPMP-FYSMJZIKSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O

Chemical and Physicochemical Properties

Exatecan mesylate, the methanesulfonate salt of exatecan, is a semisynthetic derivative of camptothecin with the molecular formula C₂₅H₃₀FN₃O₉S and a molecular weight of 567.6 g/mol . Its structure features a pyranoindolizinoquinoline core, which enables intercalation into DNA and stabilization of TOP1-DNA cleavage complexes (TOP1ccs) . Key physicochemical properties include:

Table 1: Physicochemical Properties of Exatecan Mesylate

PropertyValueSource
SolubilitySoluble in DMSO, water
Boiling Point818.4°C (predicted)
pKa11.19 (predicted)
Elimination Half-Life7.9 hours (human, phase II)
Plasma Clearance2.28 L/h/m² (human, phase II)

The mesylate formulation enhances aqueous solubility, facilitating intravenous administration . Exatecan’s lactone ring remains stable at physiological pH, avoiding the rapid hydrolysis that limits other camptothecins like irinotecan .

Mechanism of Action and Molecular Pharmacology

Exatecan exerts cytotoxicity by selectively stabilizing TOP1ccs, preventing DNA religation during replication and transcription. Molecular modeling reveals three critical interactions:

  • Hydrogen bonding with TOP1 residue N352

  • π-Stacking with the −1 DNA base flanking the cleavage site

  • Hydrophobic interactions with TOP1 residues R364 and D533 .

These interactions confer a 10-fold higher TOP1 trapping potency compared to SN-38 (irinotecan’s active metabolite) . In BRCA1-deficient MX-1 xenografts, a single 10 μmol/kg dose of PEGylated exatecan (PEG-Exa) suppressed tumor growth for >40 days, underscoring its sustained activity .

Table 2: Comparative TOP1 Inhibition by Camptothecin Analogs

CompoundTOP1cc Stabilization (IC₅₀)Plasma t₁/₂ (h)MDR Susceptibility
Exatecan0.975 μg/mL7.9Low
SN-382.2 μg/mL12.0High
Topotecan4.8 μg/mL3.0Moderate
Data from

Clinical Development and Therapeutic Efficacy

Combination Regimens

A phase III trial randomized 349 pancreatic cancer patients to exatecan + gemcitabine (n=175) vs gemcitabine alone (n=174) :
Table 3: Phase III Results in Advanced Pancreatic Cancer

ParameterExatecan + GemcitabineGemcitabine AloneP-value
Median OS (months)6.76.20.52
Objective Response Rate6.9%5.2%0.43
Grade 3/4 Neutropenia30%15%<0.01
Data from

The lack of survival benefit halted exatecan’s development as a conventional chemotherapeutic, redirecting focus toward ADC platforms .

Pharmacokinetics and Toxicity Profile

Exatecan exhibits linear pharmacokinetics across 0.5–3.6 mg/kg doses, with a volume of distribution (Vd) of 18.2 L/m² and clearance (CL) of 2.28 L/h/m² . Conjugation to PEG or peptides extends half-life: PEG-Exa achieves t₁/₂ = 12 hours in mice, with sustained Exa release over 40 hours .

Dose-limiting toxicities include:

  • Hematologic: Neutropenia (30% grade 3/4), thrombocytopenia (15%)

  • Non-hematologic: Fatigue (20%), nausea/vomiting (18%)

Notably, ADC formulations like BAT8007 (anti-Nectin-4) and CBX-12 (pH-sensitive peptide conjugate) reduce systemic exposure, with grade ≥3 adverse events ≤6.25% in early-phase trials .

Emerging Applications and Future Directions

Antibody-Drug Conjugates (ADCs)

Exatecan’s low MDR susceptibility (IC₅₀ 0.186 ng/mL in PC-6/SN2-5 cells vs 0.395 ng/mL for SN-38) makes it ideal for ADCs . Key developments include:

  • HER2-targeted ADCs: 3.6 mg/kg BAT8007 induced a 61% tumor reduction in NSCLC (phase I)

  • TROP2-targeted ADCs: MT-132 (TROP2-Exa) overcame resistance in KRAS-mutant PDX models

Table 4: Exatecan ADCs in Clinical Development

ADC NameTargetPhaseORRKey Toxicity
BAT8007Nectin-4I61% PRAnemia (6.25% G3)
CBX-12pH-LowI/II16.3% SDFatigue (20% G1/2)
HER3-ExaHER3Precl89% CRTransaminitis (G1)
Data from

Synergistic Combinations

Preclinical data support exatecan’s synergy with DNA damage response inhibitors:

  • Ceralasertib (ATRi): Combination suppressed MX-1 xenografts by 92% vs 67% monotherapy

  • Olaparib (PARPi): Additive effect in BRCA1-mutant Ovcar-3 models (ΔT/C = 0.12 vs 0.34)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator